

# An In-depth Technical Guide to the Chemical Properties of 2,6-Dinitrobenzonitrile

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## Compound of Interest

Compound Name: 2,6-Dinitrobenzonitrile

Cat. No.: B1207989

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **2,6-Dinitrobenzonitrile**, a significant compound in organic synthesis and research. The information is presented to be a valuable resource for professionals in research, science, and drug development.

## Chemical and Physical Properties

**2,6-Dinitrobenzonitrile** is a dinitro-substituted aromatic nitrile. Its chemical structure, characterized by the presence of two nitro groups ortho to a nitrile group on a benzene ring, renders it a highly electron-deficient and reactive molecule. A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of **2,6-Dinitrobenzonitrile**

Property	Value	Source(s)
CAS Number	35213-00-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> N <sub>3</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	193.12 g/mol	<a href="#">[1]</a>
Appearance	Cream to yellow to brown crystals or powder	<a href="#">[3]</a>
Melting Point	145-147 °C	<a href="#">[2]</a>
Boiling Point	Not available	<a href="#">[2]</a>
Density	Not available	<a href="#">[2]</a>
Solubility	Information not available	

Table 2: Spectroscopic Data for **2,6-Dinitrobenzonitrile**

Spectroscopic Data	Details	Source(s)
Infrared (IR) Spectrum	Data available on the NIST WebBook. Characteristic peaks would include those for C≡N (nitrile) stretching, C-NO <sub>2</sub> (nitro group) stretching, and aromatic C-H and C=C stretching.	[4]
Mass Spectrum (Electron Ionization)	Data available on the NIST WebBook. Fragmentation patterns would be influenced by the nitro and nitrile functional groups.	[4]
<sup>1</sup> H NMR Spectrum	No experimental data found. Predicted shifts would show signals in the aromatic region, influenced by the strong electron-withdrawing effects of the nitro and nitrile groups.	
<sup>13</sup> C NMR Spectrum	No experimental data found. Predicted shifts would show distinct signals for the aromatic carbons, with the carbon attached to the nitrile group and those bearing the nitro groups being significantly deshielded.	

## Synthesis and Reactivity

The synthesis of **2,6-Dinitrobenzonitrile** can be challenging due to the directing effects of the nitrile group in electrophilic aromatic substitution. Direct nitration of benzonitrile primarily yields the meta-substituted product. A more effective and commonly cited method involves the dehydration of 2,6-dinitrobenzaldehyde oxime.

## Experimental Protocols

### Synthesis of **2,6-Dinitrobenzonitrile** from 2,6-Dinitrobenzaldehyde

While a detailed, peer-reviewed protocol for the direct conversion of 2,6-dinitrobenzaldehyde to **2,6-dinitrobenzonitrile** via its oxime is not readily available in the searched literature, a general two-step procedure can be outlined based on standard organic chemistry transformations. This would involve the formation of the oxime followed by its dehydration.

#### Step 1: Synthesis of 2,6-Dinitrobenzaldehyde Oxime (General Procedure)

- Dissolve 2,6-dinitrobenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.
- Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine salt.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the product, 2,6-dinitrobenzaldehyde oxime, is typically isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.
- The crude product can be purified by recrystallization from a suitable solvent.

#### Step 2: Dehydration of 2,6-Dinitrobenzaldehyde Oxime to **2,6-Dinitrobenzonitrile** (General Procedure)

- Suspend or dissolve the 2,6-dinitrobenzaldehyde oxime in a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, phosphorus pentoxide, or Burgess reagent.
- The reaction is often heated to drive the dehydration process. The reaction temperature and time will depend on the chosen dehydrating agent.
- Monitor the reaction progress by TLC.

- Once the reaction is complete, the **2,6-dinitrobenzonitrile** is isolated. The workup procedure will vary depending on the dehydrating agent used. For example, if acetic anhydride is used, the excess reagent can be quenched by the careful addition of water, and the product can be extracted with an organic solvent.
- The crude product is then purified, typically by recrystallization or column chromatography.

### Reactivity

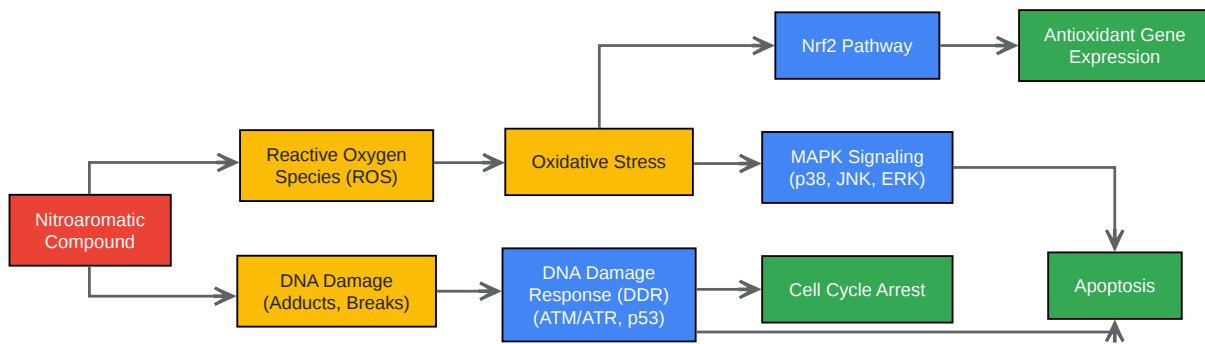
The electron-deficient nature of the aromatic ring in **2,6-Dinitrobenzonitrile** makes it susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the nitro groups. The nitrile group itself can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or be reduced to an amine.

## Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by **2,6-Dinitrobenzonitrile** are not well-documented in the available literature. However, the broader class of nitroaromatic compounds is known to exert biological effects, often through mechanisms involving oxidative stress and DNA damage.<sup>[5][6]</sup> The bioreduction of the nitro group can lead to the formation of reactive oxygen species (ROS), which can damage cellular components and activate stress-response signaling pathways.<sup>[7][8]</sup>

### General Cellular Response to Nitroaromatic Compound-Induced Stress

The diagram below illustrates a generalized signaling pathway that can be activated in response to the cellular stress induced by nitroaromatic compounds. This is a representative model and not specific to **2,6-Dinitrobenzonitrile**.



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Caption: Generalized signaling pathways activated by nitroaromatic compound-induced cellular stress.

This pathway illustrates that nitroaromatic compounds can lead to the generation of ROS and cause DNA damage.<sup>[6]</sup> These insults trigger cellular stress responses, including the activation of MAPK and Nrf2 pathways to counteract oxidative stress, and the DNA Damage Response (DDR) pathway to arrest the cell cycle for repair or initiate apoptosis if the damage is too severe.<sup>[9][10][11]</sup>

## Safety and Handling

**2,6-Dinitrobenzonitrile** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

Table 3: Hazard Information for **2,6-Dinitrobenzonitrile**

Hazard	Description
GHS Pictograms	Skull and crossbones, Exclamation mark, Environment
Signal Word	Danger
Hazard Statements	H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

## Conclusion

**2,6-Dinitrobenzonitrile** is a chemical with significant potential in synthetic chemistry due to its reactive nature. This guide provides a foundational understanding of its chemical and physical properties, synthetic considerations, and potential biological implications based on the broader class of nitroaromatic compounds. Researchers should exercise caution and adhere to strict safety protocols when working with this compound. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and specific biological activities.

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